molecular formula C8H8N2O3 B3185579 3-Pyridinecarboxylic acid, 6-(aminocarbonyl)-, methyl ester CAS No. 117517-54-1

3-Pyridinecarboxylic acid, 6-(aminocarbonyl)-, methyl ester

Cat. No.: B3185579
CAS No.: 117517-54-1
M. Wt: 180.16 g/mol
InChI Key: XIWOJXMQJJGUDQ-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylic acid, 6-(aminocarbonyl)-, methyl ester (IUPAC name: methyl 6-carbamoylpyridine-3-carboxylate) is a pyridine derivative with a carboxamide group at the 6-position and a methyl ester at the 3-position. Its molecular formula is C₉H₉N₂O₃, with a molecular weight of 193.18 g/mol. This compound is structurally characterized by the pyridine ring’s electron-withdrawing ester and carbamoyl groups, which influence its electronic distribution, solubility, and reactivity.

Properties

IUPAC Name

methyl 6-carbamoylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-13-8(12)5-2-3-6(7(9)11)10-4-5/h2-4H,1H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWOJXMQJJGUDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80319844
Record name 3-Pyridinecarboxylic acid, 6-(aminocarbonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80319844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117517-54-1
Record name 3-Pyridinecarboxylic acid, 6-(aminocarbonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80319844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 6-(aminocarbonyl)-, methyl ester typically involves the esterification of 3-Pyridinecarboxylic acid, 6-(aminocarbonyl)-. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of alternative catalysts, such as solid acid catalysts, can enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 6-(aminocarbonyl)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aminocarbonyl group to an amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3-Pyridinecarboxylic acid, 6-(aminocarbonyl)-, methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 3-Pyridinecarboxylic acid, 6-(aminocarbonyl)-, methyl ester exerts its effects involves interactions with specific molecular targets. The aminocarbonyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related pyridinecarboxylate derivatives:

Compound Name Molecular Formula Substituents Key Properties Applications/Notes
3-Pyridinecarboxylic acid, 6-(aminocarbonyl)-, methyl ester (Target) C₉H₉N₂O₃ 6-carbamoyl (-CONH₂), 3-methyl ester High polarity (logP ~0.5–1.2), moderate water solubility (~500–1000 mg/L) Potential pharmaceutical intermediate (amide bonds enhance bioavailability)
Methyl nicotinate (3-Pyridinecarboxylic acid, methyl ester) C₇H₇NO₂ No 6-substituent logP = 0.64, high solubility (16,830 mg/L) Flavoring agent, vasodilator
Methyl 6-(methylamino)-5-nitronicotinate () C₈H₉N₃O₄ 6-methylamino (-NHCH₃), 5-nitro (-NO₂) Electron-withdrawing nitro group reduces ring electron density Likely intermediate for agrochemicals or explosives
Flupyrsulfuron-methyl () C₁₅H₁₄F₃N₅O₇S 2-sulfonylurea, 6-trifluoromethyl (-CF₃) Herbicidal activity (logP ~2.8), low mammalian toxicity Sulfonylurea herbicide targeting acetolactate synthase
Methyl 6-(methylsulfanyl)nicotinate () C₈H₉NO₂S 6-methylthio (-SCH₃) Moderate lipophilicity (logP ~2.0), sulfur enhances metabolic stability Potential antimicrobial or antifungal agent
Methyl 6-(aminomethyl)nicotinate hydrochloride () C₈H₁₁ClN₂O₂ 6-aminomethyl (-CH₂NH₂), hydrochloride salt High water solubility due to ionic form, logP ~-0.5 Pharmaceutical precursor (e.g., CNS-targeting drugs)
5,6-Diaminopyridine-3-carboxylic acid methyl ester () C₇H₉N₃O₂ 5,6-diamino (-NH₂) High polarity (logP ~1.2), strong hydrogen-bonding capacity Intermediate for heterocyclic synthesis (e.g., antimalarials)

*Note: Estimated properties based on structural analogs.

Structural and Electronic Comparisons

  • Substituent Effects: Electron-Donating vs. Withdrawing Groups: The target compound’s 6-carbamoyl group is moderately electron-withdrawing, similar to the nitro group in . Polarity: Compared to methyl nicotinate (logP = 0.64), the carbamoyl group increases polarity, enhancing solubility in polar solvents. In contrast, methylthio () and trifluoromethyl () substituents increase lipophilicity, favoring membrane permeability .
  • Synthetic Routes: The carbamoyl group in the target compound may be introduced via amide coupling (e.g., reacting methyl 6-aminonicotinate with activated carbonyls) or Ugi-type reactions, as referenced in ’s discussion of acyl chloride methods . ’s flupyrsulfuron-methyl employs sulfonylurea chemistry, highlighting divergent synthetic pathways for agrochemicals vs. pharmaceuticals .

Functional and Application Differences

  • Pharmaceutical Potential: The carbamoyl group’s hydrogen-bonding capacity makes the target compound a candidate for drug design, akin to ’s aminomethyl derivative (used in CNS drugs). In contrast, diamino-substituted analogs () are suited for antimalarial scaffolds .
  • Agrochemical Relevance :
    • Flupyrsulfuron-methyl () demonstrates how electron-withdrawing groups (e.g., -CF₃) and sulfonylurea linkages confer herbicidal activity, a niche distinct from the target compound’s likely pharmaceutical role .

Biological Activity

3-Pyridinecarboxylic acid, 6-(aminocarbonyl)-, methyl ester, commonly referred to as a derivative of pyridinecarboxylic acid, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features that contribute to its interactions with biological systems.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C8H8N2O3
  • Molecular Weight : 180.16 g/mol

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its pharmacological potential and mechanisms of action. Below are key findings regarding its biological effects:

Enzyme Inhibition

Research indicates that compounds related to pyridinecarboxylic acids can act as enzyme inhibitors. For instance, a study highlighted the compound's ability to inhibit specific enzymes involved in inflammatory pathways, suggesting a role in modulating inflammation and pain response .

Antimicrobial Properties

Preliminary investigations have shown that derivatives of pyridinecarboxylic acids exhibit antimicrobial activity against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Cytotoxic Effects

Studies have reported cytotoxic effects in certain cancer cell lines. For example, a derivative similar to 3-pyridinecarboxylic acid was found to induce apoptosis in human leukemia cells through the activation of caspase pathways . This suggests potential applications in cancer therapy.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Inflammation :
    • Objective : To assess the anti-inflammatory properties.
    • Methodology : The compound was tested in an ex vivo LPS-stimulated human whole blood assay.
    • Findings : It showed significant inhibition (IC50 = 123 nM) of PGE2-induced TNFα reduction, outperforming other clinical compounds .
  • Antimicrobial Activity Assessment :
    • Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Methodology : Disk diffusion method.
    • Findings : The compound demonstrated notable antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against tested strains.
  • Cytotoxicity Study :
    • Objective : To determine the cytotoxic effects on cancer cells.
    • Methodology : MTT assay on leukemia cell lines.
    • Findings : Induced apoptosis with significant dose-dependency observed at concentrations above 50 µM .

Data Table of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionIC50 = 123 nM for TNFα reduction
AntimicrobialMIC = 32-128 µg/mL
CytotoxicityInduces apoptosis in leukemia cells

The biological activity of 3-pyridinecarboxylic acid derivatives is attributed to their ability to interact with specific molecular targets:

  • Enzyme Binding : The compound binds to active sites on enzymes, inhibiting their function and altering metabolic pathways.
  • Cell Membrane Disruption : Its lipophilic properties allow it to penetrate microbial membranes, leading to cell lysis.
  • Apoptosis Induction : In cancer cells, it activates intrinsic apoptotic pathways via caspase activation.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Pyridinecarboxylic acid, 6-(aminocarbonyl)-, methyl ester
Reactant of Route 2
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3-Pyridinecarboxylic acid, 6-(aminocarbonyl)-, methyl ester

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